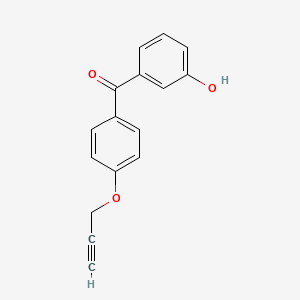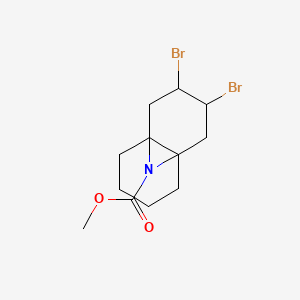
Methyl 2,3-dibromooctahydro-4a,8a-epiminonaphthalene-9-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,3-dibromooctahydro-4a,8a-epiminonaphthalene-9-carboxylate is a complex organic compound with a unique structure that includes bromine atoms and an epiminonaphthalene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3-dibromooctahydro-4a,8a-epiminonaphthalene-9-carboxylate typically involves multiple steps, starting from simpler organic molecules. The process often includes bromination reactions, cyclization, and esterification. Specific reaction conditions such as temperature, solvents, and catalysts are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure safety, cost-effectiveness, and environmental sustainability. Continuous flow reactors and automated systems may be employed to enhance efficiency and consistency.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2,3-dibromooctahydro-4a,8a-epiminonaphthalene-9-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove bromine atoms or reduce other functional groups.
Substitution: Bromine atoms can be replaced with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce compounds with different functional groups replacing the bromine atoms.
Aplicaciones Científicas De Investigación
Methyl 2,3-dibromooctahydro-4a,8a-epiminonaphthalene-9-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers investigate its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: It may be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl 2,3-dibromooctahydro-4a,8a-epiminonaphthalene-9-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2,3-dibromo-4a,8a-epiminonaphthalene-9-carboxylate
- Methyl 2,3-dichlorooctahydro-4a,8a-epiminonaphthalene-9-carboxylate
- Methyl 2,3-dibromo-4a,8a-epiminonaphthalene-9-carboxylate
Uniqueness
Methyl 2,3-dibromooctahydro-4a,8a-epiminonaphthalene-9-carboxylate is unique due to its specific bromine substitution pattern and the presence of the epiminonaphthalene core. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Its uniqueness lies in its ability to undergo specific reactions and interact with particular molecular targets, which may not be possible with similar compounds.
Propiedades
Número CAS |
20708-16-1 |
|---|---|
Fórmula molecular |
C12H17Br2NO2 |
Peso molecular |
367.08 g/mol |
Nombre IUPAC |
methyl 3,4-dibromo-11-azatricyclo[4.4.1.01,6]undecane-11-carboxylate |
InChI |
InChI=1S/C12H17Br2NO2/c1-17-10(16)15-11-4-2-3-5-12(11,15)7-9(14)8(13)6-11/h8-9H,2-7H2,1H3 |
Clave InChI |
ZYSHFWMDSDURTO-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)N1C23C1(CCCC2)CC(C(C3)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis({amino[(2-aminophenyl)sulfanyl]methylidene})butanedinitrile; ethyl alcohol](/img/structure/B15073987.png)
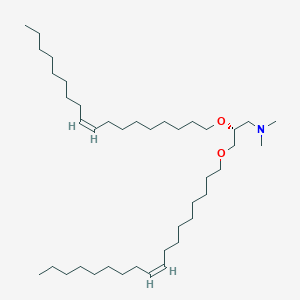
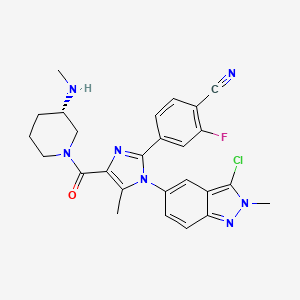
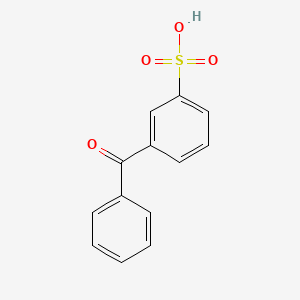
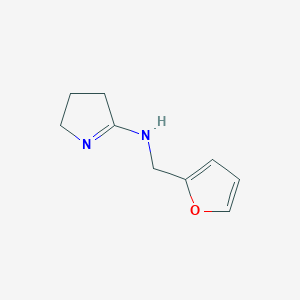
![(NZ)-N-[6-(3-morpholin-4-ylpropyl)-2-thieno[3,2-c]pyridin-6-ylchromen-4-ylidene]hydroxylamine](/img/structure/B15074022.png)
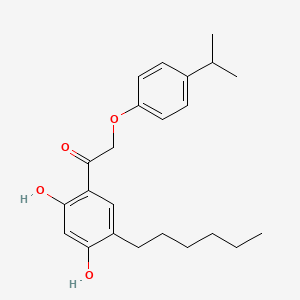
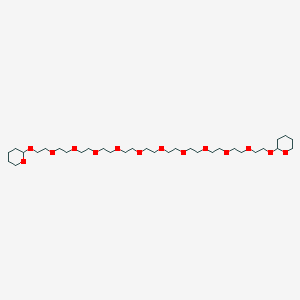
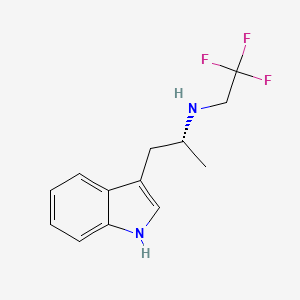
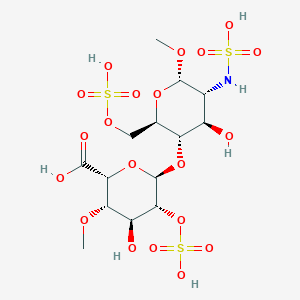
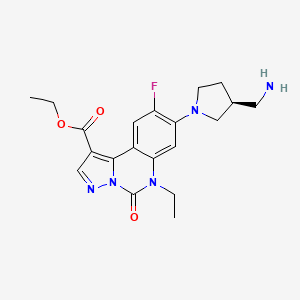
![(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]propanoic acid](/img/structure/B15074060.png)
